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Compound of Interest

Compound Name: For-Met-Lys-OH

CAS No.: 163129-51-9

Cat. No.: B575886 Get Quote

Executive Summary & Strategic Considerations
Formylation—the introduction of a formyl group (-CHO)—is a critical modification in biology.[1]

N-terminal formylation (e.g., fMet-Leu-Phe) signals bacterial origin, triggering potent

chemotactic immune responses. Side-chain lysine formylation is a subtle but functionally

distinct epigenetic mark found on histones (e.g., H3K64, H4K91) that interferes with DNA

binding.

Synthetically, the formyl group presents a unique challenge: it is chemically similar to the acetyl

group but significantly more labile to nucleophiles and prone to oxidative instability.

The Core Synthetic Challenge: Unlike Acetyl-Lysine, Fmoc-Lys(For)-OH is not a standard,

shelf-stable commercial building block. Therefore, the "Expert" strategy relies on Post-

Assembly Formylation.

N-Terminal Formylation: Performed as the final step on the global N-terminus.

Lysine Formylation: Requires orthogonal protection (ivDde) to expose the specific lysine ε-

amine after chain assembly, followed by on-resin formylation.

Chemical Mechanisms & Reagent Selection
The Formylating Agents
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We utilize two primary activation strategies.[2] The choice depends on the steric environment of

the amine.

Method Reagents Mechanism Best For

A. In-Situ

Carbodiimide

Formic Acid (98%) +

DIC + HOBt

Formation of O-

acylisourea active

intermediate.

N-Terminal

Formylation

(Unhindered). Simple,

uses standard SPPS

reagents.

B. Acetic Formic

Anhydride (AFA)

Acetic Anhydride +

Formic Acid + Pyridine

Generation of the

highly reactive mixed

anhydride.

Lysine Side-Chain

(Hindered). High

reactivity drives

reaction to completion

on difficult sequences.

Reagent Preparation (AFA)
Note: Acetic Formic Anhydride (AFA) is not commercially stable and must be prepared in situ or

immediately prior to use. Protocol: Mix Formic Acid and Acetic Anhydride (1:2 ratio) and

incubate at 50°C for 15 minutes, or room temperature for 1 hour. This mixture contains the

active formylating species.[2]

Detailed Protocols
Protocol A: N-Terminal Formylation (fMet Peptides)
Context: This is performed after the final Fmoc removal of the N-terminal residue (usually

Methionine).

Reagents:

Formic Acid (98-100%)

DIC (N,N'-Diisopropylcarbodiimide)

HOBt (Hydroxybenzotriazole) or Oxyma Pure
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DMF (Dimethylformamide)[1][2]

Step-by-Step Workflow:

Deprotection: Remove the final N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10

min). Wash resin with DMF (5x) and DCM (3x).

Activation: In a vial, dissolve 10 equivalents of Formic Acid and 10 equivalents of HOBt in

minimal DMF. Add 10 equivalents of DIC.

Critical: Allow to pre-activate for 2-3 minutes. The solution may warm slightly.

Coupling: Add the activated mixture to the resin.

Incubation: Shake at room temperature for 30–60 minutes.

QC (Self-Validation): Perform the Kaiser Test (Ninhydrin).

Pass: Beads remain colorless (Yellow solution).

Fail: Beads turn blue (Free amines present). Repeat coupling if necessary.

Wash: Wash extensively with DMF (5x) and DCM (5x) to remove residual acid.

Protocol B: Site-Specific Lysine Formylation (Histone
Mimics)
Context: This utilizes the "ivDde" orthogonal protection strategy. The Lysine to be formylated is

incorporated as Fmoc-Lys(ivDde)-OH.[3][4]

Pre-requisite: The peptide chain is fully assembled. The N-terminus must be capped (e.g.,

Acetylated or Boc-protected) if it should not be formylated, as the hydrazine step removes

Fmoc.

Step-by-Step Workflow:

N-Terminal Capping: Ensure the N-terminus is permanently protected (e.g., Acetyl) or

protected with a group stable to hydrazine (e.g., Boc).
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Note: If the N-terminus is Fmoc-protected, Hydrazine will remove it.

ivDde Removal (Orthogonal Deprotection):

Treat resin with 2% Hydrazine monohydrate in DMF (3 x 10 min).

Visual Check: The solution will turn yellow (formation of indazole byproduct).

Wash resin with DMF (5x), DCM (5x), then DMF (5x).

Validation: Positive Kaiser Test (Blue beads) confirms the ε-amine is exposed.

Formylation (AFA Method):

Prepare Acetic Formic Anhydride (AFA): Mix 2 mL Formic Acid + 10 mL Acetic Anhydride.

Let stand for 30 mins.

Add the AFA solution to the resin (approx 5-10 equivalents relative to resin loading).

Add Pyridine (2 equivalents) to catalyze the reaction.

Shake for 30 minutes.

Final Wash & QC:

Wash with DMF and DCM.

Validation: Negative Kaiser Test confirms the Lysine side chain is formylated.

Cleavage and Isolation
Formyl groups are generally stable to standard TFA cleavage conditions (95% TFA, 2.5% TIS,

2.5% H2O).

Cleavage Cocktail: Reagent K or standard TFA/TIS/Water.

Time: 2–3 hours at Room Temperature.

Precipitation: Cold Diethyl Ether.
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Note on Stability: Avoid heating the peptide in alcohols (MeOH) under acidic conditions for

prolonged periods post-cleavage, as this can lead to deformylation (solvolysis).

Visual Workflows (Graphviz)
Diagram 1: Strategic Decision Tree for Formylation
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Caption: Decision tree selecting the correct synthetic pathway based on the target formylation

site.

Diagram 2: Chemical Pathway of ivDde Orthogonal
Deprotection

Resin-Peptide-Lys(ivDde)

Resin-Peptide-Lys(NH2)
+ Indazole Byproduct

 Selective
Deprotection

Reagent:
2% Hydrazine Resin-Peptide-Lys(Formyl)

 Site-Specific
Formylation

Reagent:
AFA (Acetic Formic Anhydride)

Click to download full resolution via product page

Caption: The chemical logic of exposing the Lysine side-chain amine using Hydrazine before

formylation.

Analytical Data & Troubleshooting
Expected Mass Spectrometry Shifts
Validation is primarily achieved via ESI-MS.

Modification Mass Shift (Δ) Explanation

Formyl (-CHO) +28.01 Da
Replacement of H (1.01) with

CHO (29.02).

Acetyl (-COCH3) +42.04 Da

Common contaminant if Acetic

Anhydride is used without

Formic acid.

Deformylation -28.01 Da
Loss of group (reversion to

free amine).

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Incomplete Formylation
Reagent hydrolysis; Steric

hindrance.

Use Acetic Formic Anhydride

(AFA) instead of DIC/Formic.

Increase temperature to 35°C.

N-Terminal Fmoc Loss
Hydrazine treatment (Lysine

protocol).

Hydrazine removes Fmoc. Use

Boc-AA at N-terminus or

Acetyl-cap before hydrazine

step.

Mass +42 Da (Acetyl) Acetic Anhydride competition.

Ensure Formic Acid is pre-

mixed with Acetic Anhydride for

>30 mins to form AFA before

adding to resin.

Unstable Formyl Methanolysis during workup.

Avoid storing the peptide in

Methanol/Acid mixtures. Use

Acetonitrile/Water for HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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